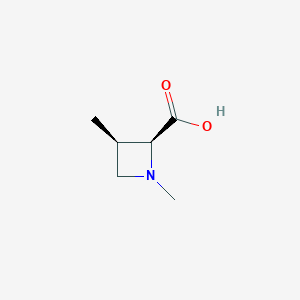
(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid. Its unique structure, featuring a four-membered azetidine ring, makes it an interesting subject for research in various fields of chemistry and biology. The compound’s stereochemistry, denoted by the (2S,3R) configuration, indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interaction with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1,3-dimethylazetidine-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, which can be achieved through the use of chiral auxiliaries or catalysts. For example, the enantioselective reduction of a suitable precursor, such as a β-ketoester, can yield the desired chiral amino acid .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, where enzymes are used to catalyze the formation of the compound from simpler precursors. This method is advantageous due to its high specificity and environmentally friendly nature. Additionally, flow chemistry techniques, which involve continuous flow reactors, can be employed to enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for understanding protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism by which (2S,3R)-1,3-dimethylazetidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved in these interactions are often complex and require detailed study to fully understand .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral amino acid with similar structural features.
(2S,3R)-3-alkylglutamates: A class of compounds with varying alkyl groups attached to the glutamate backbone.
Uniqueness
What sets (2S,3R)-1,3-dimethylazetidine-2-carboxylic acid apart from similar compounds is its four-membered azetidine ring, which imparts unique chemical and biological properties. This ring structure can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and industrial applications .
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-3-7(2)5(4)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5+/m1/s1 |
Clé InChI |
BCJSJTVMZBUSRL-UHNVWZDZSA-N |
SMILES isomérique |
C[C@@H]1CN([C@@H]1C(=O)O)C |
SMILES canonique |
CC1CN(C1C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


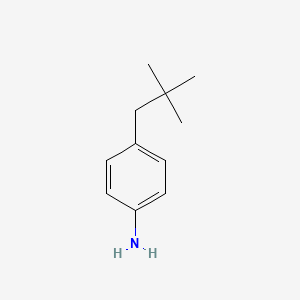
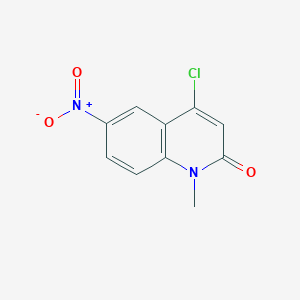
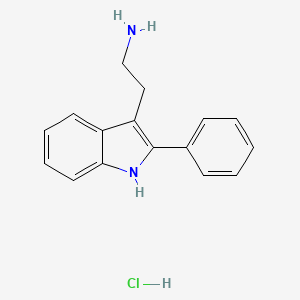
![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)

![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)

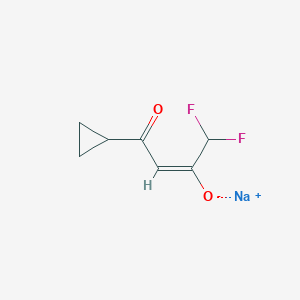
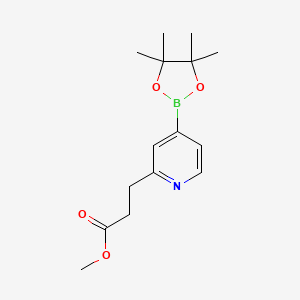
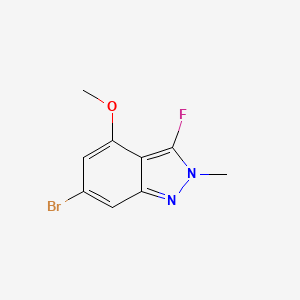
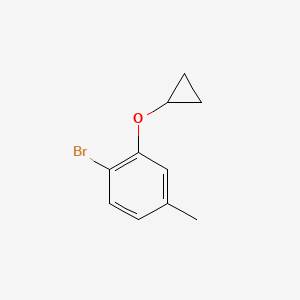

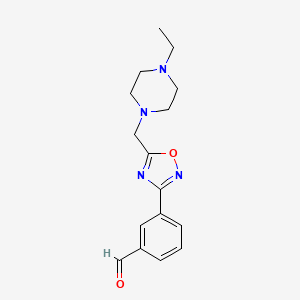
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13916016.png)
